molecular formula C8H14Cl3N3 B2942368 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride CAS No. 1365968-67-7

1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride

Cat. No.: B2942368
CAS No.: 1365968-67-7
M. Wt: 258.57
InChI Key: OEFSEXYBDCYETE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates under specific conditions. The reaction conditions often include the use of hydrochloric acid to form the trihydrochloride salt. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyridine ring and azetidine moiety, along with the trihydrochloride salt form, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-pyridin-2-ylazetidin-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.3ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;;/h1-4,7H,5-6,9H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFSEXYBDCYETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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